molecular formula C15H22ClNO2 B3857094 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B3857094
M. Wt: 283.79 g/mol
InChI Key: AIQFGHKESOSEAX-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound with the molecular formula C13H18ClNO. It is characterized by the presence of a pyrrolidine ring attached to a 2-(2-chloro-4-methylphenoxy)ethoxy group.

Preparation Methods

The synthesis of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and ethylene oxide.

    Reaction with Ethylene Oxide: 2-chloro-4-methylphenol reacts with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol.

    Formation of Intermediate: The intermediate 2-(2-chloro-4-methylphenoxy)ethanol is then reacted with 2-chloroethyl ether to form 2-(2-chloro-4-methylphenoxy)ethoxyethane.

    Cyclization: Finally, the intermediate 2-(2-chloro-4-methylphenoxy)ethoxyethane undergoes cyclization with pyrrolidine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological receptors, potentially leading to therapeutic effects. The compound’s structure allows it to fit into receptor binding sites, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine can be compared with similar compounds such as:

    1-[2-(2-Chloro-4-methylphenoxy)ethyl]pyrrolidine: This compound lacks the additional ethoxy group, which may affect its reactivity and biological activity.

    1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]pyrrolidine: The position of the chloro and methyl groups on the phenoxy ring is different, potentially leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-13-4-5-15(14(16)12-13)19-11-10-18-9-8-17-6-2-3-7-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQFGHKESOSEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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